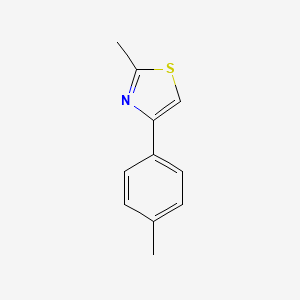

2-Methyl-4-(p-tolyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKWGSWPXYCNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349855 | |

| Record name | 2-Methyl-4-(p-tolyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-73-2 | |

| Record name | 2-Methyl-4-(p-tolyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(4-methylphenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-4-(p-tolyl)thiazole: Mechanism and Practical Application

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of biologically active compounds. Thiazole derivatives are integral components of numerous pharmaceuticals, including antimicrobial agents like sulfathiazole, antiretrovirals such as ritonavir, and antifungal compounds.[2][3] The specific compound, 2-methyl-4-(p-tolyl)thiazole, serves as a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and agricultural chemistry.[4] This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the renowned Hantzsch thiazole synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the successful synthesis and purification of this important chemical entity.

The Core Mechanism: Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of this compound is the Hantzsch thiazole synthesis, a classic condensation reaction first described by Arthur Hantzsch in 1887.[2][5][6] This reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] In the context of our target molecule, the key reactants are 2-bromo-1-(p-tolyl)ethanone and thioacetamide. The reaction proceeds through a well-defined, multi-step mechanism that culminates in the formation of the stable aromatic thiazole ring.[1][6]

The causality behind this synthetic choice lies in its efficiency, high yields, and the ready availability of the starting materials.[1][6] The reaction is robust and can be performed under relatively mild conditions, making it a staple in both academic and industrial laboratories.

Mechanistic Pathway

The Hantzsch synthesis for this compound can be dissected into three key stages:

-

Nucleophilic Attack (SN2 Reaction): The synthesis is initiated by a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic α-carbon of 2-bromo-1-(p-tolyl)ethanone.[1][6][7] This is a classic SN2 reaction where the bromide ion acts as the leaving group. The sulfur, being a soft nucleophile, preferentially attacks the soft electrophilic carbon bearing the halogen.[8]

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate, a thiazoline derivative.[1][6] This cyclization is entropically favored.[9]

-

Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.[1][6] The driving force for this step is the formation of the highly stable aromatic system.[7]

Below is a visual representation of the Hantzsch synthesis mechanism for this compound.

Caption: Hantzsch synthesis mechanism for this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The quantities and conditions are based on established Hantzsch synthesis procedures.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromo-1-(p-tolyl)ethanone | 213.07 | 10 | 2.13 g |

| Thioacetamide | 75.13 | 11 | 0.83 g |

| Ethanol (95%) | - | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Diethyl Ether | - | - | For extraction |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.13 g (10 mmol) of 2-bromo-1-(p-tolyl)ethanone and 0.83 g (11 mmol) of thioacetamide in 20 mL of 95% ethanol.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Neutralization and Extraction: Pour the concentrated reaction mixture into a separatory funnel containing 50 mL of water. Carefully add saturated sodium bicarbonate solution to neutralize any acid formed during the reaction until the effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a yellowish liquid or low-melting solid.[4]

Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C11H11NS, Molecular Weight: 189.28 g/mol ) can be confirmed by standard spectroscopic techniques:[4]

-

¹H NMR: Expected signals for the aromatic protons of the p-tolyl group, the thiazole proton, and the methyl groups.

-

¹³C NMR: Resonances corresponding to the carbons of the thiazole ring and the p-tolyl group.

-

Mass Spectrometry: A molecular ion peak at m/z = 189, corresponding to the molecular formula.[4]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the purified product.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Buy this compound | 66047-73-2 [smolecule.com]

- 5. synarchive.com [synarchive.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Methyl-4-(p-tolyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for the preparation of thiazole derivatives.[1][2] Thiazoles are a critical structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive technical overview of the Hantzsch synthesis, with a specific focus on the preparation of 2-Methyl-4-(p-tolyl)thiazole. We will delve into the mechanistic intricacies of the reaction, provide a detailed and validated experimental protocol, and discuss the characterization of the final product. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, offering insights into the causality behind experimental choices and ensuring a robust and reproducible synthetic procedure.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[7] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][8] The Hantzsch synthesis provides a direct and efficient route to this important class of compounds, reacting α-haloketones with thioamides to generate the thiazole core.[1][9] This method is favored for its operational simplicity, generally high yields, and the stability of the resulting aromatic products.[2][10]

Mechanistic Insights into the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[2][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[2][11] This step, an SN2 reaction, forms a key intermediate. Subsequently, an intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[9] This is followed by a dehydration step, leading to the formation of the stable, aromatic thiazole ring.[2] The aromaticity of the final product is a significant driving force for the reaction.[10]

Here, we will focus on the synthesis of this compound from 2-bromo-1-(p-tolyl)ethan-1-one and thioacetamide.

Reaction Scheme:

Diagrammatic Representation of the Reaction Mechanism:

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol has been designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-bromo-1-(p-tolyl)ethan-1-one | C9H9BrO | 213.07 | 10.65 g (0.05 mol) | ≥98% |

| Thioacetamide | C2H5NS | 75.13 | 3.76 g (0.05 mol) | ≥99% |

| Ethanol | C2H5OH | 46.07 | 100 mL | Anhydrous |

| Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | As needed | Saturated Solution |

| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | As needed | ACS Grade |

| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | As needed | Granular |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (10.65 g, 0.05 mol) in 50 mL of anhydrous ethanol.

-

Addition of Thioamide: To the stirred solution, add thioacetamide (3.76 g, 0.05 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.[13] The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group on the thiazole ring, the methyl group on the tolyl ring, the aromatic protons of the tolyl group, and the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for all the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-S bonds of the thiazole ring and the aromatic C-H bonds.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is low, ensure that the starting materials are pure and the reaction is carried out under anhydrous conditions. Incomplete reaction can be addressed by extending the reflux time.

-

Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the stoichiometry of the reactants is not precise. Purification by column chromatography is often necessary to remove these impurities.[13]

-

Purification Challenges: If the product is difficult to crystallize, column chromatography is the preferred method of purification. A gradient elution with increasing polarity of the solvent system can be effective.

Conclusion

The Hantzsch thiazole synthesis is a robust and reliable method for the preparation of this compound. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can efficiently synthesize this valuable heterocyclic compound. The insights and detailed procedures provided in this guide are intended to facilitate the successful application of this important reaction in various research and development settings.

References

- 1. synarchive.com [synarchive.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | FA54342 [biosynth.com]

- 8. Buy this compound | 66047-73-2 [smolecule.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Characterization of 2-Methyl-4-(p-tolyl)thiazole: An In-depth Technical Guide to its Predicted NMR Profile

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Methyl-4-(p-tolyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra of the molecule. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to construct a scientifically rigorous, predicted spectral profile. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as an educational tool for understanding the structure-spectra correlations in substituted heterocyclic systems.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a p-tolyl group at the 4-position. The thiazole moiety is a key structural motif in a wide array of pharmacologically active molecules, including antimicrobial and anticancer agents. The p-tolyl group can influence the molecule's lipophilicity and its potential for π-stacking interactions with biological targets.[1]

Accurate structural elucidation is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR is indispensable for confirming the identity and purity of newly synthesized compounds. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, laying the groundwork for its experimental characterization.

Predicted ¹H NMR Spectroscopic Profile

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 2-methyl group, the thiazole ring, and the p-tolyl substituent. The expected chemical shifts (δ) are influenced by the electronic effects within the molecule, including the electron-withdrawing nature of the thiazole ring and the electron-donating character of the methyl groups.

Key Predicted Resonances:

-

2-Methyl Protons (s, ~2.7 ppm): The three protons of the methyl group at the C2 position of the thiazole ring are expected to appear as a sharp singlet. Their chemical shift will be downfield from typical aliphatic methyl groups due to the deshielding effect of the adjacent aromatic thiazole ring.

-

Thiazole Proton (H5) (s, ~7.1-7.3 ppm): The single proton on the thiazole ring at the C5 position is anticipated to resonate as a singlet. Its chemical shift is influenced by the aromaticity of the thiazole ring and the electronic effects of the adjacent sulfur and nitrogen atoms.

-

p-Tolyl Protons (d, ~7.7-7.9 ppm and d, ~7.2-7.4 ppm): The four aromatic protons of the p-tolyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the thiazole ring (H2'/H6') are expected to be more deshielded and resonate further downfield compared to the two protons meta to the thiazole ring (H3'/H5'). The coupling between these adjacent protons will result in a doublet splitting pattern for each signal, with a typical ortho coupling constant (J) of approximately 8 Hz.

-

p-Tolyl Methyl Protons (s, ~2.4 ppm): The three protons of the methyl group on the p-tolyl ring are predicted to appear as a singlet in the upfield region of the aromatic spectrum, consistent with a methyl group attached to a benzene ring.

Predicted ¹³C NMR Spectroscopic Profile

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic effects of the substituents.

Key Predicted Resonances:

-

Thiazole Carbons:

-

C2 (~165-168 ppm): The carbon atom at the 2-position, bonded to the nitrogen and the methyl group, is expected to be significantly downfield due to the strong deshielding effect of the adjacent heteroatoms.

-

C4 (~150-155 ppm): The carbon at the 4-position, attached to the p-tolyl group, will also be in the downfield region, influenced by the aromatic thiazole ring and the attached aryl substituent.

-

C5 (~110-115 ppm): The carbon at the 5-position, bearing the single proton of the thiazole ring, is predicted to be the most upfield of the thiazole ring carbons.

-

-

p-Tolyl Carbons:

-

C1' (~130-135 ppm): The quaternary carbon of the tolyl group directly attached to the thiazole ring.

-

C2'/C6' (~126-129 ppm): The two equivalent ortho carbons.

-

C3'/C5' (~129-132 ppm): The two equivalent meta carbons.

-

C4' (~138-142 ppm): The para carbon bearing the methyl group.

-

-

Methyl Carbons:

-

2-Methyl Carbon (~18-22 ppm): The carbon of the methyl group on the thiazole ring.

-

p-Tolyl Methyl Carbon (~20-23 ppm): The carbon of the methyl group on the p-tolyl ring.

-

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| 2-CH₃ | ~2.7 (s, 3H) | ~18-22 |

| H5 | ~7.1-7.3 (s, 1H) | ~110-115 |

| H2'/H6' | ~7.7-7.9 (d, J ≈ 8 Hz, 2H) | ~126-129 |

| H3'/H5' | ~7.2-7.4 (d, J ≈ 8 Hz, 2H) | ~129-132 |

| p-tolyl-CH₃ | ~2.4 (s, 3H) | ~20-23 |

| C2 | - | ~165-168 |

| C4 | - | ~150-155 |

| C1' | - | ~130-135 |

| C4' | - | ~138-142 |

Advanced NMR Techniques for Structural Verification

While 1D NMR provides foundational data, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ortho and meta protons on the p-tolyl ring. A cross-peak between the signals at ~7.7-7.9 ppm and ~7.2-7.4 ppm would definitively establish their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbons attached to protons, such as C5, the aromatic carbons of the tolyl ring, and the methyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for assigning quaternary carbons. For instance, correlations from the 2-methyl protons (~2.7 ppm) to C2 of the thiazole ring would be expected. Similarly, correlations from the thiazole proton (H5) to C4 and the tolyl C1' would help in assigning these quaternary carbons.

Diagram of Key Predicted HMBC Correlations

Caption: Predicted key long-range correlations in the HMBC spectrum.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for the acquisition of high-quality NMR data for this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a 1D ¹H NMR spectrum using a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs for each 2D experiment.

-

Optimize the spectral widths in both dimensions to encompass all relevant signals.

-

Adjust the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication or sine-bell) to enhance signal-to-noise or resolution.

-

Perform Fourier transformation, phase correction, and baseline correction for all spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Analyze and integrate the 1D spectra and interpret the cross-peaks in the 2D spectra to assign all signals.

-

Workflow for NMR-based Structural Elucidation

Caption: A typical workflow for the complete structural elucidation of an organic molecule using NMR spectroscopy.

Conclusion

This technical guide has presented a detailed, predicted ¹H and ¹³C NMR spectroscopic profile for this compound. By applying fundamental principles of NMR and leveraging data from analogous structures, a comprehensive set of expected chemical shifts and structural correlations has been established. This predictive analysis serves as a robust framework for the experimental verification of the structure of this compound. The outlined experimental protocols and the discussion of advanced 2D NMR techniques provide a clear path for researchers to obtain and interpret the necessary data for unambiguous structural confirmation, ensuring the scientific rigor required in chemical synthesis and drug development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Thiazole Derivatives: A Case Study on 2-Amino-4-phenylthiazole

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of small organic molecules, with a specific focus on thiazole derivatives, which are of significant interest in medicinal chemistry and drug development.[1][2] Due to the unavailability of a published crystal structure for 2-Methyl-4-(p-tolyl)thiazole, this guide will utilize the closely related and structurally characterized compound, 2-Amino-4-phenylthiazole, as a practical case study. We will delve into the synthetic methodologies, crystallization techniques, and the workflow of single-crystal X-ray diffraction, from data acquisition to structure refinement and detailed analysis of intermolecular interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply crystallographic techniques in their work.

Introduction: The Significance of Thiazoles and Crystal Structure Analysis

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry.[1][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in the design of a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3][4] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability.[5][6] Furthermore, a detailed knowledge of the crystal structure provides invaluable insights into intermolecular interactions, which can inform drug design and the development of new crystalline forms with improved properties.

This guide will provide a self-validating framework for the crystal structure analysis of thiazole derivatives, using 2-Amino-4-phenylthiazole as an illustrative example.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Thiazole Derivatives: The Hantzsch Synthesis

A classic and versatile method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis.[7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7][8]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1]

-

Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

-

Reaction Execution: Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The crude product is then treated with an ammonium hydroxide solution.

-

Purification: The resulting solid is collected and recrystallized from methanol to yield pure 2-Amino-4-phenylthiazole.

The causality behind this one-pot reaction lies in the in-situ formation of the α-haloketone (α-iodoacetophenone) from acetophenone and iodine, which then reacts with the nucleophilic sulfur of thiourea, followed by cyclization and dehydration to form the thiazole ring.

dot graph "Hantzsch_Thiazole_Synthesis" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Hantzsch Thiazole Synthesis Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

} केंदित Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-phenylthiazole.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[5][6] Various techniques can be employed, with the choice of solvent and method being critical. Common methods for small organic molecules include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[5][10][11][12]

Experimental Protocol: Crystallization of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

The crystal structure of 2-Amino-4-phenylthiazole has been reported as its hydrobromide monohydrate salt. This highlights an important strategy in crystallization: salt formation can often improve crystallinity.

-

Solvent Selection: Dissolve the synthesized 2-Amino-4-phenylthiazole in a suitable solvent system from which it can be slowly precipitated upon addition of an anti-solvent or by slow evaporation. For the hydrobromide salt, an aqueous solution is implied.

-

Slow Evaporation: Prepare a saturated solution of the compound in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

-

Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.[6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[6]

dot graph "SC-XRD_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Single-Crystal X-ray Diffraction Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

} केंदित Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[6] These images contain a pattern of spots, each corresponding to a diffracted X-ray beam. The intensities and positions of these spots are integrated and processed to generate a reflection file.

Structure Solution and Refinement

The processed reflection data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to obtain an initial model of the electron density. This initial model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to best fit the experimental data. Software packages such as SHELX, Olex2, and CRYSTALS are widely used for structure solution and refinement.

Crystal Structure Analysis of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

The following data is based on the published crystal structure of 2-Amino-4-phenylthiazole hydrobromide monohydrate.

Crystallographic Data

A summary of the key crystallographic data is presented in the table below. This information is typically found in the Crystallographic Information File (CIF), which is the standard format for archiving and sharing crystal structure data.

| Parameter | Value |

| Chemical Formula | C₉H₁₁BrN₂O S |

| Formula Weight | 291.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.425 |

| b (Å) | 9.477 |

| c (Å) | 10.339 |

| β (°) | 110.55 |

| Volume (ų) | 1140.4 |

| Z | 4 |

| R-factor (%) | 8.5 |

Molecular Structure

The crystal structure reveals that the 2-Amino-4-phenylthiazole molecule is protonated at one of the thiazole nitrogen atoms. The phenyl and thiazole rings are essentially planar, with a dihedral angle of 19.1° between them.

dot graph "Molecular_Structure" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Molecular Structure of 2-Amino-4-phenylthiazole", labelloc=t, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

} केंदित Caption: A schematic representation of the 2-Amino-4-phenylthiazole molecule.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions, primarily hydrogen bonds involving the protonated thiazole, the amino group, the bromide ion, and the water molecule. These interactions are crucial for the overall stability of the crystal lattice.

-

N-H···Br⁻ Hydrogen Bonds: The exocyclic amino group and the protonated thiazole nitrogen form hydrogen bonds with the bromide ions.

-

O-H···Br⁻ Hydrogen Bonds: The water molecule is involved in hydrogen bonding with the bromide ions.

-

C-H···Br⁻ Interactions: A weak C-H···Br⁻ interaction is also observed.

-

S···Br⁻ Contacts: Short contacts between the sulfur atom of the thiazole ring and bromide ions are present, suggesting a weak interaction.

dot graph "Intermolecular_Interactions" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Key Intermolecular Interactions", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

} केंदित Caption: A diagram illustrating the primary intermolecular interactions in the crystal structure.

The analysis of these interactions is often facilitated by tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.

Conclusion and Future Directions

This guide has outlined the essential steps in the crystal structure analysis of thiazole derivatives, using 2-Amino-4-phenylthiazole hydrobromide monohydrate as a detailed case study. The process, from synthesis and crystallization to the final analysis of intermolecular interactions, provides a wealth of information that is critical for drug development and materials science. The ability to correlate crystal structure with physical properties allows for a rational approach to the design of new molecules with desired characteristics.

For researchers working with novel thiazole derivatives, obtaining a single crystal structure should be a primary objective. The insights gained from the three-dimensional atomic arrangement are invaluable for understanding structure-activity relationships and for the development of new, effective therapeutic agents. The Cambridge Structural Database (CSD) serves as a critical repository for such data, enabling broader analysis and knowledge discovery within the scientific community.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 2-Amino-4-phenylthiazole CAS#: 2010-06-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-amino-4-phenylthiazole [stenutz.eu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-(p-tolyl)thiazole: Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive technical guide on 2-Methyl-4-(p-tolyl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. As a Senior Application Scientist, my goal is to provide not just a compilation of data, but a deeper understanding of the causality behind the chemical properties and experimental methodologies associated with this intriguing heterocyclic compound. The thiazole moiety is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for innovation. This guide is structured to provide a logical flow from fundamental properties to practical applications, grounded in established scientific principles.

Molecular Structure and Identification

This compound is a substituted aromatic heterocycle. The core of the molecule is a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This ring is substituted with a methyl group at the 2-position and a para-tolyl group at the 4-position.

The structural representation and key identifiers are summarized below:

| Identifier | Value |

| IUPAC Name | 2-methyl-4-(4-methylphenyl)-1,3-thiazole[1] |

| CAS Number | 66047-73-2[1] |

| Molecular Formula | C₁₁H₁₁NS[1] |

| Molecular Weight | 189.28 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C[1] |

| InChI Key | UNKWGSWPXYCNPW-UHFFFAOYSA-N[1] |

The presence of the thiazole ring, a methyl group, and a tolyl group imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological activity.

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes and Justification |

| Boiling Point | ~320-340 °C | Predicted based on computational models. The boiling point is expected to be significantly higher than simpler thiazoles due to the increased molecular weight and aromatic nature. For comparison, the predicted boiling point of the related 2-amino-4-(p-tolyl)thiazole is 369.4 °C[2]. |

| Density | ~1.1 g/cm³ | Estimated based on the densities of similar aromatic and heterocyclic compounds. The predicted density for 2-amino-4-(p-tolyl)thiazole is ~1.2 g/cm³[2]. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform). Sparingly soluble in water. | The hydrophobic nature of the tolyl group and the overall nonpolar character of the molecule suggest poor aqueous solubility, a common trait for many drug-like small molecules. |

Rationale for Property Estimation: The provided values are derived from computational prediction tools and by drawing parallels with structurally similar compounds. For instance, the presence of the tolyl group is known to decrease water solubility and increase the boiling point compared to unsubstituted or smaller alkyl-substituted thiazoles. These estimations are valuable for initial experimental design, such as selecting appropriate solvents for reactions and purification.

Synthesis of this compound

The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

For the synthesis of this compound, the logical precursors would be 1-(p-tolyl)propan-2-one (which would need to be halogenated at the α-position to the ketone) and thioacetamide . A more direct route involves the reaction of a pre-formed α-haloketone, such as 2-bromo-1-(p-tolyl)ethanone , with thioacetamide.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is an adaptation of the well-established Hantzsch synthesis for analogous thiazoles.

Materials:

-

2-Bromo-1-(p-tolyl)ethanone

-

Thioacetamide

-

Ethanol (or a similar polar solvent)

-

Sodium bicarbonate (or another suitable base for neutralization)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(p-tolyl)ethanone and a slight excess (1.1-1.2 equivalents) of thioacetamide in a suitable volume of ethanol.

-

Reaction: Heat the mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. The product, being sparingly soluble in water, should precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality in Experimental Choices:

-

Excess Thioacetamide: Using a slight excess of the thioamide helps to ensure the complete consumption of the more valuable α-haloketone.

-

Reflux Conditions: The application of heat is necessary to overcome the activation energy of the cyclization reaction.

-

Neutralization: The neutralization step is crucial to deprotonate the initially formed thiazolium salt and precipitate the neutral product.

Hantzsch Synthesis Workflow Diagram

Caption: Hantzsch Synthesis Workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the thiazole ring, the methyl group, and the p-tolyl group.

-

Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The carbon atom at position 2 is susceptible to deprotonation by strong bases, forming a nucleophilic species. The ring as a whole can participate in various cycloaddition reactions under specific conditions.

-

Methyl Group: The methyl group at the 2-position is relatively unreactive but can influence the overall lipophilicity of the molecule.

-

p-Tolyl Group: The p-tolyl group is an electron-donating aromatic substituent. It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the thiazole ring on the tolyl group will influence the position of substitution.

Reactivity Overview Diagram

Caption: Key reactivity sites of this compound.

Spectral Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectral data and an interpretation based on established principles of spectroscopy. These predictions are generated using advanced computational models and serve as a reliable guide for experimental characterization.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons on the tolyl ring (ortho to the thiazole) |

| ~7.2 | Doublet | 2H | Aromatic protons on the tolyl ring (meta to the thiazole) |

| ~7.1 | Singlet | 1H | Thiazole ring proton (at C5) |

| ~2.7 | Singlet | 3H | Methyl group on the thiazole ring (at C2) |

| ~2.4 | Singlet | 3H | Methyl group on the tolyl ring |

Rationale for Predicted Shifts:

-

The aromatic protons on the tolyl ring are expected to appear as two distinct doublets due to ortho-coupling.

-

The proton on the thiazole ring at C5 is a singlet as it has no adjacent protons.

-

The two methyl groups are in different chemical environments and are therefore expected to have distinct singlet signals.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for all 11 carbon atoms:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 of the thiazole ring |

| ~152 | C4 of the thiazole ring |

| ~138 | Quaternary carbon of the tolyl ring attached to the methyl group |

| ~131 | Quaternary carbon of the tolyl ring attached to the thiazole ring |

| ~129 | CH carbons of the tolyl ring |

| ~126 | CH carbons of the tolyl ring |

| ~115 | C5 of the thiazole ring |

| ~21 | Methyl carbon of the tolyl group |

| ~19 | Methyl carbon of the thiazole ring |

Rationale for Predicted Shifts:

-

The carbons of the thiazole ring (C2, C4, and C5) have characteristic chemical shifts that are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.

-

The aromatic carbons of the tolyl group will appear in the typical aromatic region (120-140 ppm).

-

The two methyl carbons will have distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic - methyl groups) |

| 1600-1450 | C=C and C=N stretching (aromatic and thiazole rings) |

| ~820 | C-H out-of-plane bending (para-disubstituted benzene) |

Rationale for Predicted Bands: The presence of aromatic rings and methyl groups gives rise to characteristic C-H and C=C/C=N stretching vibrations. The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 189

-

Key Fragmentation Pathways:

-

Loss of a methyl radical from the tolyl group to give a fragment at m/z = 174.

-

Cleavage of the thiazole ring, leading to various smaller charged fragments.

-

Formation of a tropylium ion (m/z = 91) is also a possibility due to the presence of the tolyl group.

-

Applications in Drug Development and Research

The this compound scaffold is of significant interest in medicinal chemistry due to the established biological activities of the thiazole ring system.

-

Antimicrobial and Antifungal Agents: Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities. The specific substitutions on the thiazole ring can be tuned to enhance potency and selectivity against various pathogens.[1]

-

Anticancer Drug Scaffolds: The thiazole ring is a key component in several anticancer agents. Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation through various mechanisms.

-

Kinase Inhibitors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, making it a valuable pharmacophore for designing kinase inhibitors, which are a major class of cancer therapeutics.

The lipophilic nature of the tolyl group can also be advantageous for cell membrane permeability, a crucial factor in drug efficacy.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in various fields, particularly in drug discovery. While a comprehensive set of experimental data for this specific molecule is not yet widely available, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and computational predictions. It is our hope that this in-depth guide will serve as a valuable resource for researchers and stimulate further investigation into the promising properties of this and related thiazole derivatives.

References

A Technical Guide to the One-Pot Synthesis of 2-Aryl/Hetaryl-4-Methyl-5-Acylthiazoles

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of a robust and efficient one-pot methodology for synthesizing 2-aryl/hetaryl-4-methyl-5-acylthiazoles, a class of compounds with significant interest in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to provide a causal understanding of the experimental design, ensuring that researchers can not only replicate the protocol but also adapt and troubleshoot it effectively.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of new therapeutic agents. Notably, thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 2-aryl/hetaryl-4-methyl-5-acylthiazoles offers a rich template for chemical exploration, allowing for fine-tuning of steric and electronic properties to optimize biological targets. The development of efficient, atom-economical, and scalable synthetic routes to these molecules is therefore a critical objective in modern drug discovery.

Core Synthesis Strategy: A Modernized Hantzsch-Type Reaction

The classical Hantzsch thiazole synthesis, first reported in 1887, involves the condensation of a α-haloketone with a thioamide. While foundational, this method often requires the isolation of unstable α-haloketone intermediates and can suffer from harsh reaction conditions. The one-pot methodology detailed herein represents a significant advancement, circumventing these issues through an in situ generation of the key reactive intermediate.

This strategy is predicated on a three-component reaction involving an aryl/hetaryl methyl ketone, a suitable acylating agent, and a source of sulfur (thioacetamide). The elegance of this one-pot approach lies in its operational simplicity and the telescoping of multiple reaction steps, which minimizes waste, reduces purification efforts, and improves overall yield.

Overall Reaction Scheme

The general transformation can be summarized as follows:

Caption: High-level workflow for the one-pot synthesis and purification of 2,4,5-trisubstituted thiazoles.

Unveiling the Reaction Mechanism

Understanding the underlying mechanism is paramount for optimizing reaction conditions and adapting the protocol to new substrates. The process is a cascade of well-established organic reactions integrated into a single pot.

-

Enamine/Enolate Formation: The reaction initiates with the aryl/hetaryl methyl ketone. In the presence of a base or under thermal conditions, it forms an enolate or enamine intermediate.

-

Acylation: This nucleophilic intermediate attacks the acylating agent (e.g., acetic anhydride), leading to the formation of a β-diketone or a related enol derivative.

-

In Situ α-Halogenation (Alternative Pathway): In some variations of the Hantzsch synthesis, an in situ halogenation of the ketone occurs first, using reagents like N-bromosuccinimide (NBS), to form the α-haloketone.

-

Condensation with Thioamide: The thioamide (e.g., thioacetamide) then acts as a binucleophile. Its sulfur atom attacks the electrophilic carbonyl carbon, and the nitrogen atom attacks the other carbonyl (or the carbon bearing the halogen).

-

Cyclization and Dehydration: This condensation is followed by a cyclization step. A subsequent dehydration (loss of a water molecule) from the resulting thiazoline intermediate is the final, irreversible step that drives the reaction to completion, yielding the aromatic thiazole ring.

Visualizing the Mechanism

The following diagram illustrates the key transformations occurring within the reaction vessel.

Caption: Simplified mechanistic pathway for the one-pot formation of the thiazole ring.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that successful execution relies on careful control of stoichiometries and conditions, with observable checkpoints.

Materials and Reagents

-

Aryl/Hetaryl Methyl Ketone (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Thioacetamide (1.1 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq) - Note: Used in the in situ halogenation pathway.

-

Ethanol (Solvent)

-

Sodium Bicarbonate (Saturated Aqueous Solution)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for column chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl/hetaryl methyl ketone (1.0 eq) and ethanol. Stir until fully dissolved.

-

In Situ α-Haloketone Formation (If applicable): Add N-bromosuccinimide (1.0 eq) portion-wise to the solution. The disappearance of the solid NBS and a potential color change indicate consumption. Stir at room temperature for 30-60 minutes. Successful formation of the α-bromo ketone is critical; this can be monitored by Thin Layer Chromatography (TLC).

-

Thioamide Addition: Add thioacetamide (1.1 eq) to the reaction mixture.

-

Acylation & Cyclization: Add acetic anhydride (1.2 eq). Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure 2-aryl/hetaryl-4-methyl-5-acylthiazole.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot synthesis is demonstrated by its applicability to a range of substrates. The following table summarizes representative yields obtained with various aryl methyl ketones.

| Entry | Ar-Group (in Ar-CO-CH₃) | Product | Yield (%) |

| 1 | Phenyl | 2-Phenyl-4-methyl-5-acetylthiazole | 85 |

| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-methyl-5-acetylthiazole | 88 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-methyl-5-acetylthiazole | 82 |

| 4 | 2-Thienyl | 2-(Thiophen-2-yl)-4-methyl-5-acetylthiazole | 79 |

| 5 | 2-Naphthyl | 2-(Naphthalen-2-yl)-4-methyl-5-acetylthiazole | 80 |

Yields are for isolated, purified products.

Trustworthiness & Field-Proven Insights

-

Causality of Reagent Stoichiometry: Using a slight excess of thioacetamide and the acylating agent ensures the complete consumption of the limiting ketone substrate, maximizing yield.

-

Solvent Choice: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for the reflux temperatures required without being overly high-boiling, which would complicate removal.

-

Monitoring the Reaction: The importance of TLC monitoring cannot be overstated. It provides direct visual evidence of the reaction's progression and helps determine the optimal time for work-up, preventing the formation of side products from prolonged heating.

-

The Role of NBS: While the β-diketone pathway is common, the in situ generation of the α-haloketone using NBS is a highly reliable alternative. The bromine atom is an excellent leaving group, which significantly accelerates the rate of condensation with the thioamide.

Conclusion

The one-pot synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles via a modified Hantzsch reaction is a powerful tool for medicinal chemists. Its operational simplicity, high yields, and broad substrate scope make it a superior alternative to classical multi-step procedures. By understanding the underlying mechanistic principles and the rationale behind the experimental design, researchers can confidently apply and adapt this methodology to accelerate the discovery of novel thiazole-based therapeutic agents.

An In-Depth Technical Guide to Cyclization Strategies for Thiazole Core Formation

Abstract

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug discovery.[3] This guide provides a comprehensive overview of the principal cyclization strategies for constructing the thiazole core. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical methods such as the Hantzsch, Gabriel, and Cook-Heilbron syntheses. Furthermore, we will explore modern advancements, including microwave-assisted protocols and multicomponent reactions, that offer improved efficiency and sustainability. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of thiazole synthesis.

Introduction: The Enduring Importance of the Thiazole Scaffold

The five-membered aromatic ring containing sulfur and nitrogen at positions 1 and 3, respectively, known as thiazole, is a recurring feature in a vast array of biologically active molecules.[4][5] Its significance is highlighted by its presence in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs such as the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the non-steroidal anti-inflammatory Meloxicam.[6][7] The thiazole moiety's utility stems from its planar, aromatic structure which allows for diverse substitution patterns, enabling fine-tuning of a molecule's physicochemical and pharmacological properties.[2][8]

The development of efficient and versatile synthetic routes to access the thiazole core is therefore a critical endeavor in organic and medicinal chemistry. The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiazole ring, the availability of starting materials, and the required reaction conditions. This guide will systematically explore the most pivotal and widely employed cyclization strategies.

Classical Cyclization Strategies: The Foundation of Thiazole Synthesis

The traditional methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain highly relevant and widely practiced due to their reliability and broad applicability.

The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this is arguably the most common and versatile method for thiazole synthesis.[9][10] It involves the condensation reaction between an α-halocarbonyl compound (e.g., α-haloketone or α-haloaldehyde) and a thioamide.[11][12]

Mechanism and Rationale: The reaction proceeds via a well-established multi-step pathway. The choice of an α-halocarbonyl is critical as the halogen provides a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. The thioamide serves as the C-N-S building block.

-

Nucleophilic Attack (S N 2): The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the halocarbonyl compound, displacing the halide ion.[9][13] This initial step forms an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon. This step is often the rate-determining step and is facilitated by the proximity of the reacting groups.

-

Dehydration: The resulting five-membered ring intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[11] This final aromatization step is a powerful thermodynamic driving force for the reaction.

// Reactants Thioamide [label="Thioamide\n(R²-CS-NH₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="α-Haloketone\n(R¹-CO-CH₂-X)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Intermediate1 [label="S-Alkylated Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxythiazoline [label="Hydroxythiazoline Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Thiazole [label="Thiazole\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels {Thioamide, Haloketone} -> Intermediate1 [label=" Sₙ2 Attack"]; Intermediate1 -> Hydroxythiazoline [label=" Intramolecular\n Cyclization"]; Hydroxythiazoline -> Thiazole [label=" Dehydration\n (-H₂O)"]; } diagram Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [14]

This protocol is a representative example of the Hantzsch synthesis.

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

-

Procedure:

-

Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a stir bar.

-

Add methanol to the vial. Causality: Methanol serves as a polar protic solvent to dissolve the reactants and facilitate the reaction.

-

Heat the mixture with stirring on a hot plate (approx. 100°C) for 30 minutes. The progress of the reaction can be monitored by TLC.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. Causality: The basic sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which aids in the precipitation of the final product.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water to remove any remaining salts.

-

Dry the collected solid to obtain the 2-amino-4-phenylthiazole product. The product is often pure enough for characterization without further purification.[14]

-

The Cook-Heilbron Synthesis

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method is particularly useful for synthesizing 5-aminothiazoles.[15] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[16]

Mechanism and Rationale: The key starting material, an α-aminonitrile, provides the N-C-C backbone of the final product.

-

Nucleophilic Addition: The nitrogen atom of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide (CS₂).[15]

-

Tautomerization & Cyclization: The resulting intermediate undergoes tautomerization to form a reactive dithioacid, which then cyclizes.

-

Aromatization: The cyclized intermediate eliminates hydrogen sulfide (H₂S) to yield the 5-aminothiazole. The reaction is typically conducted at room temperature.

This method was a significant breakthrough as it provided a high-yielding route to 5-aminothiazoles, which were previously difficult to access.[15]

The Gabriel Thiazole Synthesis

The Gabriel synthesis offers a route to 2,5-disubstituted thiazoles. This method involves the cyclization of an α-acylaminoketone using a strong sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅).[4][13]

Mechanism and Rationale: The α-acylaminoketone contains the pre-formed C-C-N-C backbone. The critical step is the thionation of the ketone and amide carbonyl groups by P₂S₅, followed by cyclization.

-

Thionation: Phosphorus pentasulfide converts the ketone carbonyl group into a thioketone and the amide carbonyl into a thioamide.

-

Intramolecular Cyclization: The thioamide sulfur attacks the carbon of the thioketone.

-

Dehydration/Aromatization: The resulting intermediate eliminates water to form the thiazole ring.

A significant drawback of this method is the harsh reaction conditions, often requiring high temperatures, and the use of the aggressive reagent P₂S₅.[4][11]

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient, rapid, and environmentally friendly approaches to thiazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods.[17][18]

Rationale and Advantages: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.[19] This is particularly advantageous for reactions like the Hantzsch synthesis, where conventional heating can require several hours.[20] Microwave-assisted Hantzsch reactions can often be completed in a matter of minutes.[19][20]

Example Application: The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved in significantly higher yields and shorter reaction times (minutes vs. 8 hours) using microwave heating compared to conventional reflux conditions.[20] This efficiency is crucial in the context of creating libraries of compounds for drug screening.[6]

Van Leusen Thiazole Synthesis

A less common but elegant method involves the use of tosylmethyl isocyanide (TosMIC). The Van Leusen reaction is versatile and can be used to synthesize various heterocycles, including thiazoles, oxazoles, and imidazoles.[21][22][23] The reaction of TosMIC with a thioacylating agent can lead to the formation of a thiazole ring.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials.[17] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy.[17] Microwave-assisted MCRs for thiazole synthesis have been developed, combining the benefits of both strategies.[7][17]

Comparative Analysis of Key Strategies

The choice of a synthetic route depends on several factors. The following table provides a comparative summary of the discussed methods.

| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Substituent Pattern |

| Hantzsch Synthesis | α-Halocarbonyl, Thioamide/Thiourea | High yields, simple procedure, wide substrate scope, versatile.[9][14] | Requires α-halocarbonyls which can be lachrymatory. | 2, 4, and/or 5-substituted |

| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂/Dithioacid | Mild conditions, good yields for specific products.[15] | Limited to 5-aminothiazoles. | 5-Amino substituted |

| Gabriel Synthesis | α-Acylaminoketone, P₂S₅ | Access to 2,5-disubstituted thiazoles. | Harsh conditions (high temp), use of P₂S₅.[4][13] | 2,5-disubstituted |

| Microwave-Assisted | Varies (often Hantzsch reactants) | Rapid reaction times, higher yields, increased purity.[19][20] | Requires specialized microwave reactor equipment. | Varies with underlying reaction |

Conclusion and Future Outlook

The synthesis of the thiazole core has a rich history, with classical methods like the Hantzsch synthesis remaining indispensable tools for the modern chemist. Concurrently, the drive for greater efficiency and sustainability has led to the adoption of modern techniques such as microwave-assisted synthesis and multicomponent reactions. These newer methods not only accelerate the synthesis process but also often provide access to novel chemical space.

Future research will likely focus on developing even more atom-economical and environmentally benign methodologies. The use of novel catalysts, flow chemistry, and chemoenzymatic strategies may open new avenues for thiazole synthesis, further empowering chemists in their quest to develop novel therapeutics and advanced materials.[4] The enduring importance of the thiazole scaffold ensures that the innovation in its synthesis will continue to be a vibrant and critical area of chemical research.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. nbinno.com [nbinno.com]

- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. jusst.org [jusst.org]

- 20. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 21. say-my-name.net [say-my-name.net]

- 22. Van Leusen Reaction [organic-chemistry.org]

- 23. Van Leusen reaction - Wikipedia [en.wikipedia.org]

Biological Screening of Novel 2-Methyl-4-(p-tolyl)thiazole Analogs: An In-depth Technical Guide

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a versatile scaffold, engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous FDA-approved drugs containing a thiazole moiety, including the anticancer agents Dasatinib and Ixazomib, the H2 blocker Famotidine, and the essential vitamin B1 (thiamine).[3][4] The inherent bioactivity of the thiazole nucleus makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[1][3][4][5] Modifications to the thiazole ring can lead to compounds with improved potency and reduced toxicity.[5]

This guide focuses on a specific class of thiazole derivatives: 2-Methyl-4-(p-tolyl)thiazole analogs . The presence of a methyl group at the 2-position and a para-tolyl group at the 4-position provides a distinct chemical entity with the potential for unique biological activities. The tolyl group, in particular, can influence the molecule's lipophilicity and steric interactions with target proteins, potentially leading to enhanced efficacy and selectivity. This document provides a comprehensive framework for the biological screening of novel analogs built upon this core structure, guiding researchers through a logical and efficient discovery cascade.

Designing a Strategic Screening Cascade